molecular formula C13H9N5O2S2 B12341349 (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide

(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide

Cat. No.: B12341349
M. Wt: 331.4 g/mol
InChI Key: COSPWTAAFRFUFT-SFQUDFHCSA-N
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Description

(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a hydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be functionalized with a cyano and methyl group.

    Sulfonylation: The thiazole derivative can then be reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Hydrazonoyl Cyanide Formation: The final step involves the reaction of the sulfonylated thiazole with phenylmethanecarbohydrazonoyl cyanide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazonoyl cyanide moiety.

    Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.

    Biological Probes: It could be used as a probe to study biological pathways or as a ligand in biochemical assays.

Industry

    Polymer Science: It might be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide: can be compared with other thiazole derivatives, sulfonyl compounds, and hydrazonoyl cyanides.

Uniqueness

    Structural Features: The combination of a thiazole ring, sulfonyl group, and hydrazonoyl cyanide moiety is unique and may confer specific chemical and biological properties.

    Reactivity: Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.

Properties

Molecular Formula

C13H9N5O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

(1E)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

InChI

InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12+

InChI Key

COSPWTAAFRFUFT-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC=C2)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N

Origin of Product

United States

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